molecular formula C10H11ClO3 B8053918 Methyl 2-chloro-5-methoxy-4-methylbenzoate

Methyl 2-chloro-5-methoxy-4-methylbenzoate

Cat. No.: B8053918
M. Wt: 214.64 g/mol
InChI Key: WZHTWVAPTPUVDI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C10H11ClO3 . It is a derivative of benzoic acid, featuring a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-5-methoxytoluene as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including Friedel-Crafts acylation followed by esterification .

  • Conditions: The reactions are usually carried out under anhydrous conditions with a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or other halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The major product is 2-chloro-5-methoxy-4-methylbenzoic acid .

  • Reduction: The major product is 2-chloro-5-methoxy-4-methylbenzyl alcohol .

  • Substitution: The major products depend on the nucleophile used, such as 2-chloro-5-methoxy-4-methylbenzyl chloride .

Scientific Research Applications

Chemistry: Methyl 2-chloro-5-methoxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-methoxy-4-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-methylbenzoate

  • Methyl 2-chloro-5-methoxybenzoate

  • Methyl 2-chloro-4-methoxybenzoate

Uniqueness: Methyl 2-chloro-5-methoxy-4-methylbenzoate is unique due to the specific arrangement of its substituents on the benzene ring, which influences its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-chloro-5-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHTWVAPTPUVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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